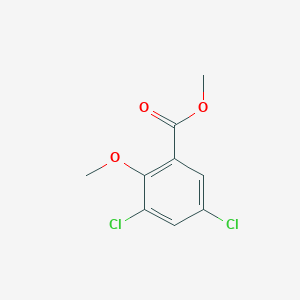

Methyl 3,5-dichloro-2-methoxybenzoate

Description

Significance and Context within Substituted Benzoate (B1203000) Chemistry

Substituted benzoates are a cornerstone of modern organic synthesis, primarily valued for their role as versatile intermediates. The benzene (B151609) ring provides a stable scaffold, while the attached functional groups—such as halogens, alkoxy groups, and esters—can be manipulated or used to direct further reactions. These compounds are integral to the synthesis of a wide array of commercial and research chemicals, including pharmaceuticals, agrochemicals, dyes, and fragrances. ontosight.aidiva-portal.org

The significance of Methyl 3,5-dichloro-2-methoxybenzoate lies in its specific multi-functional structure. The two chlorine atoms act as directing groups and potential sites for nucleophilic substitution or cross-coupling reactions. The methoxy (B1213986) group is a strong electron-donating group that influences the aromatic ring's reactivity, while the methyl ester provides a handle for transformations such as hydrolysis to the corresponding carboxylic acid or amidation. This combination of functional groups makes it a useful precursor for constructing complex target molecules with potential biological activity. ontosight.aimdpi.com For instance, related substituted benzoates are key intermediates in the synthesis of pharmaceuticals like Gefitinib and agrochemicals, demonstrating the industrial relevance of this class of compounds. mdpi.com

Historical Perspectives and Early Synthetic Approaches for Substituted Benzoates

The synthesis of a molecule like this compound relies on foundational reactions in organic chemistry that have been developed over more than a century. The two primary transformations required are the formation of the ester and the halogenation of the aromatic ring.

The acid-catalyzed esterification of a carboxylic acid with an alcohol is one of the most fundamental reactions in organic chemistry. This process, now known as the Fischer-Speier esterification, was first described in 1895 by German chemists Emil Fischer and Arthur Speier. chemistrylearner.compsiberg.com They discovered that refluxing a carboxylic acid and an alcohol with a catalytic amount of a strong acid, like sulfuric acid, efficiently produces the corresponding ester. chemistrylearner.compsiberg.com This reversible reaction became a standard method for ester synthesis due to its simplicity and effectiveness, laying the groundwork for producing benzoate esters on both laboratory and industrial scales. ontosight.aimasterorganicchemistry.com

The second key area is electrophilic aromatic substitution, the mechanism by which substituents are added to a benzene ring. The halogenation of aromatic compounds requires the activation of the halogen to make it a sufficiently strong electrophile to attack the stable aromatic system. libretexts.org Early methods involved the use of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the bond in molecular chlorine (Cl₂), thereby generating a potent electrophilic species that can react with the benzene ring. libretexts.orgwikipedia.org The development and refinement of these halogenation techniques allowed chemists to selectively install chlorine or other halogen atoms onto aromatic scaffolds, a critical step in producing polychlorinated compounds like the one discussed herein. nih.gov

Scope and Research Objectives for Academic Inquiry into this compound

Academic research involving this compound and related compounds generally focuses on its application as a synthetic intermediate. The primary objectives of such inquiries include:

Development of Novel Synthetic Routes: A key goal is to devise more efficient, cost-effective, and environmentally benign methods for its synthesis. This includes exploring new catalysts, reaction conditions, and starting materials to improve yield and purity.

Use as a Molecular Scaffold: The compound serves as a starting point for the synthesis of new, more complex molecules. Researchers utilize the existing functional groups to build larger structures through reactions like cross-coupling, nucleophilic aromatic substitution, and ester modification.

Investigation of Biological Activity: It can be used as a precursor to generate libraries of related compounds that are then screened for potential biological activity. diva-portal.org Research in the agrochemical field, for example, might involve creating derivatives to test as novel herbicides or fungicides. Similarly, in medicinal chemistry, it could be a building block for potential therapeutic agents. mdpi.com

Studying Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and observing the effects on the properties of the final products, researchers can gain insights into how specific functional groups and their positions on the aromatic ring influence biological activity or material properties.

In essence, the research scope for this compound is not typically focused on the molecule itself, but rather on its utility as a strategic tool for constructing functional molecules with applications in materials science, medicine, and agriculture. pharmaffiliates.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,5-dichloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTVRNKHBROSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60564936 | |

| Record name | Methyl 3,5-dichloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64122-23-2 | |

| Record name | Methyl 3,5-dichloro-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60564936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3,5 Dichloro 2 Methoxybenzoate and Its Analogues

Esterification Pathways in Methyl Benzoate (B1203000) Synthesis

The conversion of a carboxylic acid to an ester, a process known as esterification, is a fundamental reaction in organic synthesis. For the preparation of methyl benzoates, the Fischer esterification is a commonly employed and cost-effective method.

Fischer Esterification Approaches to Substituted Benzoate Esters

Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. pbworks.com In the context of synthesizing substituted methyl benzoates, this typically entails reacting the corresponding substituted benzoic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. adamcap.comuomustansiriyah.edu.iqmit.edu The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium is often shifted towards the products. tcu.edu This can be accomplished by using a large excess of the alcohol (methanol), which also serves as the solvent, or by removing water as it is formed. tcu.edu

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of this species regenerates the acid catalyst and yields the final ester product.

The efficiency of Fischer esterification can be influenced by the nature of the substituents on the benzoic acid ring. Electron-withdrawing groups can sometimes hinder the reaction, while electron-donating groups may facilitate it. Microwave-assisted Fischer esterification has also been explored as a method to improve reaction rates and yields for substituted benzoic acids.

Below is a table summarizing the Fischer esterification of various substituted benzoic acids with methanol, highlighting the reaction conditions and corresponding yields.

| Benzoic Acid Derivative | Catalyst | Reaction Conditions | Yield (%) |

| Benzoic Acid | Sulfuric Acid | Reflux in Methanol | 62.69 |

| p-Methylbenzoic Acid | Zr/Ti Solid Acid | 120 °C in Methanol, 24 h | High |

| 3,5-Dinitrobenzoic Acid | DCC/DMAP | Not specified | Not specified |

Data compiled from multiple sources. adamcap.commdpi.comnih.gov

Alkylation Reactions for Methoxy (B1213986) Group Introduction

The introduction of a methoxy group onto an aromatic ring is a crucial step in the synthesis of Methyl 3,5-dichloro-2-methoxybenzoate. This is typically achieved through the O-methylation of a corresponding hydroxyl-substituted precursor.

Regioselective O-Methylation Strategies for Aromatic Hydroxyl Groups

The O-methylation of aromatic hydroxyl groups, particularly in phenols, is a common method for the synthesis of aryl methyl ethers. juniperpublishers.com A variety of methylating agents can be employed, including iodomethane (B122720), dimethyl sulfate (B86663), and diazomethane. juniperpublishers.com The reaction is generally carried out in the presence of a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methylating agent in a nucleophilic substitution reaction.

Regioselectivity becomes a critical consideration when the aromatic ring contains multiple hydroxyl groups. In such cases, the relative acidity of the hydroxyl groups and steric hindrance can influence which group is preferentially methylated. For instance, in dihydroxybenzoic acids, the hydroxyl group that is more acidic or less sterically hindered may react more readily. diva-portal.org To achieve selective methylation at a specific position, protecting group strategies are often employed. This involves selectively protecting one or more hydroxyl groups, performing the methylation on the unprotected group, and then removing the protecting groups. Cesium bicarbonate has been shown to be an effective base for the regioselective alkylation of 2,4-dihydroxybenzaldehyde (B120756) and 2,4-dihydroxyacetophenone, favoring alkylation at the 4-position. nih.gov

Utilization of Iodomethane in Methoxy Group Synthesis

Iodomethane (methyl iodide) is a widely used and effective reagent for the methylation of phenolic hydroxyl groups. juniperpublishers.comwikipedia.orgchemicalbook.com It is a potent electrophile and readily participates in SN2 reactions with nucleophiles such as phenoxide ions. wikipedia.orgchemicalbook.com The reaction is typically performed in a polar aprotic solvent, such as acetone (B3395972) or DMF, in the presence of a base like potassium carbonate. chemicalbook.comreddit.com The base deprotonates the phenol (B47542) to generate the phenoxide, which then displaces the iodide ion from iodomethane to form the aryl methyl ether. wikipedia.org

The synthesis of Methyl 3,5-dichloro-4-methoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid provides a direct example of this methodology. In this synthesis, the hydroxyl group of 3,5-dichloro-4-hydroxybenzoic acid is methylated using iodomethane in the presence of potassium carbonate. chemicalbook.com

A table illustrating the methylation of aromatic hydroxyl groups using iodomethane is presented below.

| Substrate | Base | Solvent | Reaction Conditions | Product | Yield (%) |

| 3,5-dichloro-4-hydroxybenzoic acid | K2CO3 | DMF | 80 °C, 3 h | Methyl 3,5-dichloro-4-methoxybenzoate | 88 |

| 1,5-dihydroxynaphthalene | K2CO3 | Acetone | Reflux | 1,5-dimethoxynaphthalene | Not specified |

Data compiled from multiple sources. chemicalbook.comreddit.com

Precursor-Based Synthetic Routes to Halogenated Benzoates

The synthesis of this compound can also be approached by starting with a precursor that already contains the desired halogen substitution pattern. This strategy often involves the modification of a dichlorinated salicylic (B10762653) acid derivative.

Synthesis from Dichlorosalicylic Acid Derivatives

A key precursor for the synthesis of related compounds like 3,6-dichloro-2-methoxybenzoic acid (Dicamba) is 3,6-dichlorosalicylic acid. google.com A patented process describes the methylation of the alkali metal salt of 3,6-dichlorosalicylic acid with a methylating agent such as methyl chloride or dimethyl sulfate to produce methyl 3,6-dichloro-2-methoxybenzoate. google.com This intermediate is then hydrolyzed to yield the final product. google.com This approach highlights the feasibility of starting with a pre-halogenated salicylic acid.

Similarly, a direct synthesis of Methyl 3,5-dichloro-4-methoxybenzoate has been reported starting from 3,5-dichloro-4-hydroxybenzoic acid. chemicalbook.com This process involves a two-step reaction in a single pot. First, the carboxylic acid is presumably esterified, although the primary described reaction is the O-methylation of the phenolic hydroxyl group using iodomethane in the presence of potassium carbonate in DMF. chemicalbook.com This reaction proceeds at 80°C for 3 hours to give the target compound in an 88% yield. chemicalbook.com This demonstrates a highly efficient route from a readily available dichlorinated precursor.

Derivatization of Substituted Hydroxybenzoates

A common and effective strategy for the synthesis of methoxy-substituted benzoates is the derivatization of the corresponding hydroxy precursors. This typically involves two key steps: esterification of the carboxylic acid and O-methylation of the hydroxyl group. The order of these steps can be varied depending on the specific substrate and desired outcome.

A representative example is the synthesis of methyl 3,5-dichloro-4-methoxybenzoate, an isomer of the title compound. The synthesis starts from 3,5-dichloro-4-hydroxybenzoic acid. In a general procedure, the starting acid is treated with a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). This deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide. Subsequent addition of a methylating agent, such as iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), leads to the formation of the methyl ether. The reaction is typically heated to ensure complete conversion. chemicalbook.com The carboxylic acid can be esterified before or after the O-methylation, often through Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.comresearchgate.net

A plausible synthetic route to this compound would similarly start from 3,5-dichlorosalicylic acid (3,5-dichloro-2-hydroxybenzoic acid). The synthesis would proceed in two main steps:

Esterification: The carboxylic acid group of 3,5-dichlorosalicylic acid is converted to its methyl ester. This can be achieved through the Fischer esterification by refluxing the acid in methanol with a catalytic amount of a strong acid. masterorganicchemistry.comresearchgate.net

O-Methylation: The resulting methyl 3,5-dichloro-2-hydroxybenzoate is then O-methylated. This is typically accomplished by treating it with a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate. wikipedia.orgresearchgate.net

Interactive Data Table: Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate

| Step | Reactants | Reagents | Solvent | Conditions | Product | Yield (%) |

| 1 | 3,5-dichloro-4-hydroxybenzoic acid | K₂CO₃ | DMF | Room Temperature, 30 min | Potassium 3,5-dichloro-4-hydroxybenzoate | - |

| 2 | Potassium 3,5-dichloro-4-hydroxybenzoate | Iodomethane | DMF | 80°C, 3h | Methyl 3,5-dichloro-4-methoxybenzoate | 88 chemicalbook.com |

Advanced Synthetic Strategies for Related Dichlorobenzoates

Modern organic synthesis has seen the development of powerful catalytic methods that enable the construction of complex aromatic systems with high precision. These strategies are particularly useful for the synthesis of highly substituted and functionalized dichlorobenzoates.

Carbon-Carbon Coupling Reactions for Aryl Systems

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in the synthesis of complex aryl systems. wikipedia.org Three of the most prominent examples are the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For a molecule like this compound, either of the chloro-substituents could potentially be replaced by an aryl, heteroaryl, or vinyl group, provided a suitable catalyst system is employed to activate the relatively inert C-Cl bond. nih.gov

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. wikipedia.org This allows for the introduction of alkenyl substituents onto the dichlorobenzoate ring, providing a route to more complex structures. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a reliable method for introducing alkynyl moieties onto the aromatic ring of dichlorobenzoates, which can then be further elaborated. libretexts.org

Interactive Data Table: Overview of C-C Coupling Reactions for Dichlorobenzoates

| Reaction | Coupling Partners | Catalyst System | Key Bond Formed |

| Suzuki-Miyaura | Dichlorobenzoate + Organoboron | Pd catalyst + Base | Aryl-Aryl, Aryl-Vinyl |

| Heck | Dichlorobenzoate + Alkene | Pd catalyst + Base | Aryl-Vinyl |

| Sonogashira | Dichlorobenzoate + Terminal Alkyne | Pd catalyst + Cu(I) cocatalyst + Base | Aryl-Alkynyl |

Metal-Catalyzed Synthetic Routes for Halogenated Aromatics (e.g., Cobalt-Catalyzed Methoxycarbonylation)

An alternative to starting with a pre-functionalized benzoic acid is the direct carbonylation of a dihaloaromatic compound. Cobalt-catalyzed methoxycarbonylation has emerged as a powerful method for converting aryl chlorides into their corresponding methyl esters. nih.gov This reaction proceeds under mild conditions (e.g., 62°C and 1 bar of CO) and can exhibit high regioselectivity. nih.gov

The reaction typically employs a cobalt carbonyl complex, such as dicobalt octacarbonyl (Co₂(CO)₈), in basic methanol. The presence of a promoter like methyl oxirane can facilitate the catalytic cycle. mdpi.com A key feature of this reaction is the observed ortho-effect, where substituents adjacent to a chlorine atom can accelerate the methoxycarbonylation at that position. nih.gov This makes it a potentially useful strategy for the synthesis of specific isomers of substituted chlorobenzoic acid esters from readily available dichlorobenzenes. For instance, starting from 1,3-dichloro-2-methoxybenzene, cobalt-catalyzed methoxycarbonylation could potentially offer a direct route to methyl 3-chloro-2-methoxybenzoate or methyl 5-chloro-2-methoxybenzoate, depending on the directing effects of the substituents.

Protection-Deprotection Strategies in Multistep Organic Synthesis

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block, or "protect," certain reactive sites to prevent unwanted side reactions. wikipedia.org The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. jocpr.com

For the synthesis of substituted hydroxybenzoates, both the carboxylic acid and the hydroxyl group may require protection.

Protection of Carboxylic Acids: Carboxylic acids are commonly protected as esters, such as methyl, ethyl, or benzyl (B1604629) esters. oup.com These are generally stable under neutral or mildly acidic/basic conditions. Deprotection is typically achieved by hydrolysis with a strong acid or base. oup.com

Protection of Phenols: Phenolic hydroxyl groups can be protected as ethers (e.g., methyl, benzyl, or silyl (B83357) ethers) or esters (e.g., acetates or benzoates). wikipedia.org The choice of protecting group dictates the conditions for its removal. For example, benzyl ethers can be cleaved by hydrogenolysis, while silyl ethers are readily removed with fluoride (B91410) ions. oup.com

An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is highly valuable in multistep syntheses, allowing for the selective unmasking of functional groups at specific stages. jocpr.com

This compound as a Key Synthetic Intermediate for Complex Molecules

This compound, with its multiple reactive sites, serves as a valuable intermediate in the synthesis of more complex molecules. The two chlorine atoms provide handles for further functionalization through cross-coupling reactions, while the ester and methoxy groups can be modified or can influence the reactivity of the aromatic ring.

For example, the chlorine atoms can be selectively replaced in Suzuki-Miyaura or other cross-coupling reactions to build more complex biaryl or heterocyclic structures, which are common motifs in pharmaceuticals and agrochemicals. gcms.czgoogle.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, ketones, or other functional groups. The methoxy group can be cleaved to reveal a phenol, which can then participate in further reactions. The specific substitution pattern of this compound makes it a useful building block for accessing a variety of complex target molecules with a defined substitution pattern. For instance, the related compound, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), is a widely used herbicide. gcms.cz The synthesis of such complex molecules often relies on the strategic functionalization of intermediates like this compound.

Spectroscopic and Advanced Structural Elucidation of Methyl 3,5 Dichloro 2 Methoxybenzoate

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption of infrared radiation, key functional groups and bonding arrangements within Methyl 3,5-dichloro-2-methoxybenzoate can be identified.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound provides distinct signals corresponding to its primary functional groups. The most prominent absorption is the carbonyl (C=O) stretching vibration of the ester group, which is expected in the range of 1730-1715 cm⁻¹. The presence of electron-withdrawing chlorine substituents on the aromatic ring can slightly shift this frequency.

Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the two methoxy (B1213986) groups will be observed in the 2950-2850 cm⁻¹ region. The characteristic C=C stretching vibrations of the benzene (B151609) ring typically produce a series of peaks between 1600 and 1450 cm⁻¹.

The spectrum is also defined by strong C-O stretching bands. The asymmetric C-O-C stretch from the ester group is expected around 1250 cm⁻¹, while the ether linkage (Ar-O-CH₃) will also contribute to signals in the 1300-1000 cm⁻¹ fingerprint region. Furthermore, the C-Cl stretching vibrations associated with the two chlorine atoms on the benzene ring are expected to produce strong absorptions in the 850-550 cm⁻¹ range.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | -OCH₃ (Methyl) |

| 1730-1715 | C=O Stretch | Ester |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1300-1200 | Asymmetric C-O Stretch | Ester |

| 1150-1000 | C-O Stretch | Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for mapping the carbon and proton skeletons of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and electronic environment of each atom in this compound can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique proton environments in the molecule.

The aromatic region should display two signals for the two protons on the benzene ring at the C4 and C6 positions. These protons are not chemically equivalent and are meta- to each other. They are expected to appear as two distinct doublets, with a small meta-coupling constant (⁴J H-H) of approximately 2-3 Hz. The proton at C6, being ortho to the electron-withdrawing carbonyl group of the ester, would likely resonate at a lower field (further downfield) compared to the proton at C4.

The spectrum will also feature two sharp singlets in the aliphatic region, each integrating to three protons. One singlet corresponds to the methyl protons of the ester group (-COOCH₃), typically found around δ 3.9 ppm. The other singlet arises from the methyl protons of the methoxy group (Ar-OCH₃), which is also expected in a similar region, likely between δ 3.9 and 4.1 ppm, due to the deshielding effect of the aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6 | Doublet (d) | 1H | Ar-H (H6) |

| ~7.3 | Doublet (d) | 1H | Ar-H (H4) |

| ~3.95 | Singlet (s) | 3H | Ar-O-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit nine unique signals, one for each carbon atom in the molecule.

The carbonyl carbon of the ester group is expected to be the most downfield signal, appearing around δ 164-166 ppm. The six aromatic carbons will have distinct chemical shifts due to the varied substituent effects. The carbon bearing the methoxy group (C2) is expected to be significantly downfield (δ ~155 ppm), while the carbon attached to the ester group (C1) will appear around δ 130 ppm. The two carbons bearing the chlorine atoms (C3 and C5) are also expected in the δ 128-135 ppm range. The two proton-attached carbons (C4 and C6) will resonate further upfield in the aromatic region.

The two methyl carbons will appear in the upfield region of the spectrum. The ether methoxy carbon (Ar-OCH₃) is typically found around δ 56-62 ppm, while the ester methyl carbon (C(=O)O-CH₃) is usually observed at a slightly higher field, around δ 52-53 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~165 | C=O (Ester) |

| ~155 | C2 (Ar-OCH₃) |

| ~134 | C5 (Ar-Cl) |

| ~131 | C1 (Ar-COOCH₃) |

| ~130 | C3 (Ar-Cl) |

| ~128 | C6 (Ar-H) |

| ~125 | C4 (Ar-H) |

| ~62 | Ar-O-CH₃ |

Advanced NMR Techniques for Comprehensive Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlation between coupled protons. For this compound, a weak cross-peak would be expected between the two aromatic proton signals, confirming their meta-relationship. No other correlations would be observed, as the methyl groups are singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a cross-peak between the aromatic proton at δ ~7.6 ppm and its attached carbon (C6), and another between the proton at δ ~7.3 ppm and its carbon (C4). It would also definitively link the methyl proton singlets to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of quaternary carbons and functional groups. Key expected correlations would include:

A correlation from the ester methyl protons (-COOCH₃) to the carbonyl carbon (C=O).

Correlations from the ether methoxy protons (Ar-OCH₃) to the C2 carbon.

Correlations from the H6 proton to C1, C2, and C4, and from the H4 proton to C2, C3, and C5. These correlations would firmly establish the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) Applications in Compound Identification

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₉H₈Cl₂O₃), the molecular weight is 234.06 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 234. A highly characteristic feature would be the isotopic pattern of this peak. Due to the natural abundance of chlorine isotopes (³⁵Cl, ~75.8% and ³⁷Cl, ~24.2%), ions containing two chlorine atoms exhibit a distinctive pattern of three peaks: M⁺˙ (m/z 234, containing two ³⁵Cl atoms), [M+2]⁺˙ (m/z 236, containing one ³⁵Cl and one ³⁷Cl), and [M+4]⁺˙ (m/z 238, containing two ³⁷Cl atoms), with an approximate intensity ratio of 9:6:1.

Common fragmentation pathways for methyl benzoates include the loss of the ester methoxy radical (•OCH₃) or the ester methyl radical (•CH₃).

Loss of •OCH₃: A significant fragment ion would be expected at m/z 203 ([M - 31]⁺), corresponding to the formation of the 3,5-dichloro-2-methoxybenzoyl cation. This fragment would also exhibit the characteristic 9:6:1 isotopic pattern for two chlorine atoms.

Loss of CO: The fragment at m/z 203 could further lose a molecule of carbon monoxide to yield an ion at m/z 175.

This combination of a distinct molecular ion cluster and predictable fragmentation patterns provides definitive evidence for the identity and structure of this compound.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Ion Structure | Notes |

|---|---|---|

| 234, 236, 238 | [C₉H₈Cl₂O₃]⁺˙ (Molecular Ion) | Isotopic cluster with ~9:6:1 ratio |

| 203, 205, 207 | [M - •OCH₃]⁺ | Loss of methoxy radical from ester |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate, identify, and quantify components within a sample. In the analysis of chlorinated aromatic compounds like this compound, GC is employed to separate the analyte from the sample matrix based on its volatility and interaction with a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and detected.

The retention time (RT) of the compound is a key parameter in its identification under specific chromatographic conditions. For methyl esters of chlorinated benzoic acids, columns such as a TG-5MS or HP-5MS are commonly utilized. gcms.cznih.gov These columns have a stationary phase that provides good resolution and peak shape for such compounds. gcms.cz The analysis involves injecting a sample, often dissolved in a solvent like n-hexane, into a heated inlet where it is vaporized and carried onto the column by an inert gas, typically helium. gcms.cznih.gov An oven temperature program is used to facilitate the separation of compounds with different boiling points. nih.gov

Below are typical instrumental parameters for the GC-MS analysis of chlorinated herbicide methyl esters, which would be applicable for this compound.

Table 1: Example GC-MS Parameters for Analysis of Chlorinated Benzoate (B1203000) Esters

| Parameter | Setting |

|---|---|

| GC Column | HP-5MS, 30 m x 0.25 mm id, 0.25 µm film |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min (Constant Flow) |

| Injector Temperature | 285°C |

| Injection Mode | Splitless |

| Oven Program | Start at 40°C, ramp to 200°C at 30°C/min, then ramp to 300°C at 4°C/min, hold for 3 min |

| Transfer Line Temp. | 300°C |

| MS Source Temp. | 230°C |

| Ionization Energy | 70 eV |

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

Following separation by GC, the analyte enters the mass spectrometer, where it undergoes fragmentation upon bombardment with high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). The resulting mass spectrum displays the molecular ion (M+) peak and a series of fragment ion peaks at different mass-to-charge (m/z) ratios. This fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint" for identification.

For this compound (Molecular Weight: 235.06 g/mol ), the fragmentation pattern can be predicted based on the behavior of similar aromatic esters. docbrown.info The molecular ion, [C9H8Cl2O3]+•, would be observed at m/z 234/236/238, with the characteristic isotopic pattern for two chlorine atoms. Key fragmentation pathways for aromatic esters often involve the loss of groups attached to the carbonyl or the aromatic ring. docbrown.infochemguide.co.uk

Common fragmentation pathways include:

Loss of the methoxy radical (•OCH3): This is a very common fragmentation for methyl esters, leading to the formation of a stable acylium ion. docbrown.info

Loss of the carbomethoxy group (•COOCH3): This fragmentation involves cleavage of the bond between the aromatic ring and the ester group.

Loss of a chlorine atom (•Cl): While less common than ester-related fragmentation, loss of a halogen can occur. nih.gov

Loss of formaldehyde (B43269) (CH2O) from the methoxy group: This can occur via rearrangement.

Table 2: Predicted Major Fragment Ions in the EI-MS Spectrum of this compound

| m/z (for 35Cl) | Proposed Ion Structure | Neutral Loss |

|---|---|---|

| 234 | [M]+• | - |

| 219 | [M - CH3]+ | •CH3 |

| 203 | [M - OCH3]+ | •OCH3 |

| 175 | [M - COOCH3]+ | •COOCH3 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry.

While specific crystal structure data for this compound was not found in the reviewed literature, analysis of closely related compounds provides insight into the type of data obtained. For example, the crystal structure of (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide, which also contains a 3,5-dichlorinated aromatic ring, has been determined. nih.gov Such an analysis reveals the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the packing of molecules in the solid state and the nature of non-covalent interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice. nih.gov

Table 3: Illustrative Crystal Data for a Related Dichlorinated Aromatic Compound, (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C15H12Cl2N2O3 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.845 (7) |

| b (Å) | 12.771 (8) |

| c (Å) | 10.856 (7) |

| β (°) | 96.683 (7) |

| Volume (ų) | 1493.4 (16) |

| Z | 4 |

Note: This data is for an illustrative compound and not for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the benzene ring.

The benzene ring itself exhibits characteristic absorption bands, and the presence of substituents modifies the wavelength and intensity of these absorptions. The methoxy (-OCH3) and methyl ester (-COOCH3) groups, along with the two chlorine atoms, act as auxochromes and chromophores that influence the electronic structure of the benzene ring. These substituents are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted benzene. The spectrum would likely show strong absorption bands typical for substituted benzoates. While specific experimental λmax values for this compound are not detailed in the surveyed literature, the technique remains a valuable tool for confirming the presence of the aromatic system and for quantitative analysis using the Beer-Lambert law.

Computational Chemistry and Theoretical Studies on Methyl 3,5 Dichloro 2 Methoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT methods like B3LYP and M06-2X, often paired with basis sets such as 6-311+G(d,p) or TZVP, can accurately predict a wide range of molecular properties. nih.govdntb.gov.ua These calculations are crucial for understanding the behavior of methyl 3,5-dichloro-2-methoxybenzoate at an electronic level.

DFT calculations are widely used to predict NMR chemical shifts with a high degree of accuracy, aiding in the structural elucidation of complex molecules. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is a common approach implemented within DFT for this purpose. Calculations for similar aromatic compounds have shown that functionals like B97D and TPSSTPSS can provide excellent correlation with experimental ¹H and ¹³C NMR data. nih.gov The accuracy of these predictions is sensitive to the chosen functional, basis set, and the geometry optimization level. nih.govdntb.gov.ua For this compound, theoretical calculations would predict distinct chemical shifts for the aromatic proton, the methoxy (B1213986) protons, and the methyl ester protons, as well as for each unique carbon atom in the molecule. Comparing these computed values with experimental spectra serves as a rigorous validation of the calculated molecular structure.

Table 1: Representative DFT Functionals for NMR Shift Prediction

| DFT Functional | Typical Performance Characteristics |

|---|---|

| B3LYP | A widely used hybrid functional, often providing a good balance of accuracy and computational cost. |

| M06-2X | A high-Hartree-Fock-exchange functional, which can be less accurate for NMR shifts in some cases. nih.gov |

| TPSSTPSS | A meta-GGA functional that has shown high accuracy in predicting proton NMR chemical shifts. nih.gov |

| PBE0 | A hybrid functional that performs well for a variety of properties, including NMR parameters. mdpi.com |

This table is generated based on findings from studies on similar organic molecules.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the methoxy and ester groups, which are electron-rich regions. The LUMO is likely distributed over the aromatic ring and the carbonyl group of the ester, which can act as electron-accepting sites. The energy gap helps to characterize the molecule's charge transfer interactions and its potential role in electronic applications. nih.gov From the HOMO and LUMO energies, key electronic descriptors can be calculated. materialsciencejournal.org

Table 2: Calculated Electronic Properties from FMO Analysis

| Property | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. materialsciencejournal.org |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. materialsciencejournal.org |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. |

This table outlines the standard formulas used to derive global reactivity descriptors from HOMO and LUMO energies.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uba.ar It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. wisc.eduresearchgate.net This method is particularly effective for quantifying intramolecular electron delocalization, also known as hyperconjugation. dergipark.org.tr

Computational methods are also employed to predict key physicochemical properties that are relevant to a molecule's behavior in various environments. Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and is crucial for predicting transport properties like cell permeability. nih.gov The calculated logarithm of the octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. The number of rotatable bonds indicates the conformational flexibility of a molecule. These descriptors are vital in fields like medicinal chemistry for assessing a compound's drug-likeness.

Table 3: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 235.06 g/mol | Basic molecular property. |

| TPSA | 35.53 Ų | Indicates moderate polarity. |

| LogP | ~2.5 - 3.0 | Suggests good lipophilicity. |

| Rotatable Bonds | 3 | Indicates some conformational flexibility. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 3 | The oxygen atoms can act as hydrogen bond acceptors. |

Note: Values for TPSA and LogP are estimates based on standard computational algorithms and may vary slightly depending on the software used.

Potential Energy Surface Analysis and Reaction Energetics of Substituted Benzoates

The potential energy surface (PES) is a conceptual map that describes the energy of a molecule as a function of its geometry. youtube.com By mapping the PES, chemists can identify stable structures (minima), transition states (saddle points), and the lowest-energy pathways for chemical reactions. researchgate.netmdpi.com For substituted benzoates, DFT calculations can be used to explore the energetics of reactions such as hydrolysis, substitution, or reduction. These studies involve calculating the thermochemical parameters, including enthalpy and Gibbs free energy changes, to determine the favorability of different reaction pathways. researchgate.net For instance, analyzing the rotational barrier of the methoxy or ester group in this compound would involve mapping the potential energy as these groups are rotated relative to the benzene ring.

Radical Anion Geometries and Spin Densities in Electron Transfer Reactions

Electron transfer reactions can generate radical anions, which are highly reactive species with an unpaired electron. utexas.edu The formation of a radical anion from a substituted benzoate (B1203000) involves the addition of an electron into the molecule's LUMO. utexas.edunih.gov Computational studies can predict the changes in geometry that occur upon this reduction. The distribution of the unpaired electron, known as the spin density, can also be calculated. purdue.edu For benzoates, the spin density in the radical anion is typically delocalized across the aromatic π-system and the carbonyl group. acs.org This delocalization stabilizes the radical anion and dictates its subsequent reactivity, for example, in processes like the Birch reduction where protonation sites are determined by the regions of highest electron density. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

No information was found regarding molecular dynamics simulations conducted specifically on this compound to analyze its conformational landscape.

Molecular Docking Studies for Predictive Interaction Analysis

There is no available research detailing molecular docking studies performed with this compound to predict its interactions with biological targets.

Structure Activity Relationship Sar Studies and Derivatization Strategies

Design Principles for Methyl 3,5-dichloro-2-methoxybenzoate Derivatives and Analogues

The design of derivatives and analogues of this compound is rooted in established principles of medicinal and agrochemical research, aiming to optimize biological activity, selectivity, and physicochemical properties. A primary strategy involves the application of quantitative structure-activity relationship (QSAR) models. These models seek to establish a mathematical correlation between the structural or property descriptors of a series of compounds and their biological activities. Key parameters often considered in these models include hydrophobicity, electronic effects, and steric factors.

The core structure of this compound, a substituted benzoic acid ester, serves as a versatile scaffold for modification. The dichloro-substitution pattern on the benzoate (B1203000) ring, along with the methoxy (B1213986) and methyl ester groups, provides multiple points for derivatization. Design strategies often focus on:

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties to enhance a desired biological activity or to modify properties like solubility or metabolic stability.

Scaffold Hopping: Replacing the central benzoate core with other cyclic or heterocyclic structures to explore new chemical space and potentially discover novel modes of action.

Systematic Variation of Substituents: Methodically altering the nature and position of substituents on the aromatic ring to probe the electronic and steric requirements for optimal interaction with a biological target.

For instance, in the development of new herbicides, researchers might synthesize a library of analogues where the chlorine atoms are moved to different positions, or replaced with other halogens, to understand the impact on herbicidal efficacy and crop selectivity. Similarly, the methoxy and ester groups can be modified to fine-tune the compound's uptake, translocation, and metabolism within the target organism.

Systematic Modification of Halogenation Patterns on the Benzoate Ring

The number, position, and type of halogen substituents on the benzoate ring are critical determinants of the chemical and biological properties of this compound analogues. Systematic modification of these halogenation patterns allows for a detailed exploration of the structure-activity landscape.

The introduction of halogen atoms can significantly influence a molecule's:

Lipophilicity: Halogens, particularly chlorine and bromine, increase the lipophilicity of a compound, which can affect its ability to cross biological membranes.

Electronic Properties: Halogens are electron-withdrawing groups that can alter the electron density distribution within the aromatic ring, thereby influencing the reactivity of the ester and methoxy groups.

Steric Profile: The size of the halogen atom can impact how the molecule fits into the active site of a target enzyme or receptor.

Research on halogenated benzoic acids has shown that the position of the halogen substituent is crucial. For example, in the context of herbicidal activity, the specific placement of chlorine atoms can dramatically alter the compound's efficacy against different weed species. A systematic study might involve the synthesis and evaluation of a series of isomers, as illustrated in the table below, to identify the optimal halogenation pattern.

Table 1: Hypothetical Herbicidal Activity of Isomeric Dichloromethoxybenzoates

| Compound | Halogen Positions | Methoxy Position | Relative Herbicidal Activity (%) |

| This compound | 3,5 | 2 | 100 |

| Analogue A | 2,3 | 4 | 65 |

| Analogue B | 2,4 | 5 | 80 |

| Analogue C | 2,5 | 3 | 75 |

| Analogue D | 2,6 | 4 | 90 |

| Analogue E | 3,4 | 2 | 50 |

Note: The data in this table is illustrative and intended to demonstrate the principle of systematic modification.

Such studies allow researchers to build predictive models that link the halogenation pattern to biological activity, guiding the design of more potent and selective compounds. The introduction of different halogens, such as fluorine or bromine, in place of chlorine would further expand this exploration, as each halogen imparts unique electronic and steric properties.

Alteration of Methoxy and Ester Moieties for Modulating Properties

Beyond the halogenation pattern, the methoxy and ester moieties of this compound offer significant opportunities for modulating the compound's properties. These groups can be altered to fine-tune solubility, metabolic stability, and target-binding interactions.

Alterations to the Methoxy Group:

The methoxy group (-OCH₃) is an electron-donating group that can influence the electronic character of the aromatic ring. Modifications can include:

Alkoxy Chain Length: Replacing the methyl group with longer alkyl chains (e.g., ethoxy, propoxy) can increase lipophilicity and potentially alter the compound's interaction with hydrophobic pockets in a biological target.

Introduction of Functional Groups: Incorporating functional groups into the alkyl chain of the ether can introduce new hydrogen bonding capabilities or sites for metabolic transformation.

Replacement with other Electron-Donating or -Withdrawing Groups: Substituting the methoxy group with other functionalities, such as a hydroxyl group or a trifluoromethoxy group, can dramatically alter the electronic properties and reactivity of the molecule.

Alterations to the Ester Moiety:

The methyl ester group (-COOCH₃) is susceptible to hydrolysis and can be a key determinant of a compound's stability and mode of action. Common modifications include:

Conversion to Amides: Replacing the ester linkage with an amide linkage (-CONH₂) can increase metabolic stability and introduce hydrogen bonding capabilities.

Conversion to the Carboxylic Acid: Hydrolysis of the ester to the corresponding carboxylic acid (-COOH) can dramatically increase water solubility and create a new potential binding interaction with a target protein. This is a common strategy in the design of "pro-herbicides" or "pro-drugs," where the ester is cleaved in vivo to release the active acidic form.

The following table illustrates how such modifications could potentially impact key physicochemical properties.

Table 2: Predicted Physicochemical Properties of Modified this compound Analogues

| Modification | Predicted logP (Lipophilicity) | Predicted Water Solubility | Predicted Metabolic Stability |

| This compound | High | Low | Moderate |

| Ethyl 3,5-dichloro-2-methoxybenzoate | Higher | Lower | Moderate |

| 3,5-dichloro-2-methoxybenzoic acid | Lower | Higher | High |

| 3,5-dichloro-2-methoxybenzamide | Moderate | Moderate | High |

| Methyl 3,5-dichloro-2-ethoxybenzoate | Higher | Lower | Moderate |

Note: This table presents predicted trends and not absolute values.

Correlation between Structural Features and Reactivity Profiles of Substituted Benzoates

The reactivity of substituted benzoates, including this compound, is intrinsically linked to their structural features. The electronic nature of the substituents on the aromatic ring plays a pivotal role in determining the reactivity of the ester carbonyl group towards nucleophilic attack, a key reaction in both chemical synthesis and biological processes.

The Hammett equation is a fundamental tool used to quantify the relationship between the electronic effects of substituents and the reactivity of aromatic compounds. It is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the reaction of a substituted compound.

k₀ is the rate constant for the reaction of the unsubstituted compound.

σ (sigma) is the substituent constant, which reflects the electronic effect of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

Electron-withdrawing groups (EWGs), such as the chlorine atoms in this compound, have positive σ values and tend to increase the rate of nucleophilic attack on the ester carbonyl by stabilizing the negatively charged transition state. Conversely, electron-donating groups (EDGs), like the methoxy group, have negative σ values and generally decrease the rate of this reaction.

A study on the saponification (base-catalyzed hydrolysis) of meta- and para-substituted methyl benzoates provides a clear example of this correlation. The rate constants for this reaction are significantly influenced by the nature and position of the ring substituents.

Table 3: Relative Rate Constants for the Saponification of Substituted Methyl Benzoates

| Substituent | Position | Relative Rate Constant (k/k₀) |

| H | - | 1.00 |

| p-CH₃ | para | 0.53 |

| m-CH₃ | meta | 0.81 |

| p-OCH₃ | para | 0.25 |

| m-Cl | meta | 3.69 |

| p-Cl | para | 2.56 |

| m-NO₂ | meta | 27.8 |

| p-NO₂ | para | 68.2 |

Data adapted from studies on the saponification of substituted methyl benzoates.

This data demonstrates that electron-withdrawing groups like chloro and nitro significantly increase the rate of saponification, while electron-donating groups like methyl and methoxy decrease the rate. This quantitative correlation between structure and reactivity is a cornerstone of physical organic chemistry and is invaluable in predicting the chemical behavior of new derivatives of this compound.

Exploration of Electronic and Steric Effects on Chemical Behavior and Selectivity

The chemical behavior and selectivity of this compound and its analogues are governed by a delicate balance of electronic and steric effects. These effects are not always independent and can work in concert or in opposition to influence a molecule's properties.

Electronic Effects:

Steric Effects:

Steric hindrance, arising from the physical size of substituents, can significantly impact reaction rates and selectivity. In this compound, the methoxy group at the 2-position (ortho to the ester) can sterically hinder the approach of a nucleophile to the carbonyl carbon. This "ortho effect" can lead to slower reaction rates than might be predicted based on electronic effects alone.

The Taft equation is often used to separate and quantify the contributions of electronic (polar) and steric effects, particularly for aliphatic systems and ortho-substituted aromatic systems. The equation is:

log(k/k₀) = ρσ + δEₛ

where:

σ* is the polar substituent constant.

Eₛ is the steric substituent constant.

ρ* and δ are reaction constants that measure the sensitivity of the reaction to polar and steric effects, respectively.

The interplay of electronic and steric effects is critical in determining the regioselectivity of reactions involving the aromatic ring. For example, in electrophilic aromatic substitution reactions, the directing effects of the chloro and methoxy substituents will be influenced by both their electronic properties and their steric bulk, guiding the incoming electrophile to a specific position on the ring.

Table 4: Electronic and Steric Parameters for Common Substituents

| Substituent | Hammett Constant (σ_para) | Taft Steric Parameter (E_s) |

| H | 0.00 | 1.24 |

| CH₃ | -0.17 | 0.00 |

| OCH₃ | -0.27 | 0.69 |

| Cl | 0.23 | 0.27 |

| NO₂ | 0.78 | -1.01 |

Note: These are representative values and can vary slightly depending on the specific reaction and conditions.

By carefully considering both the electronic and steric properties of substituents, chemists can rationally design derivatives of this compound with tailored reactivity and selectivity for specific applications.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as Precursors for Complex Heterocyclic Systems

Substituted benzoates are fundamental starting materials for the synthesis of a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials. The reactivity of the ester and the aromatic ring of compounds like methyl 3,5-dichloro-2-methoxybenzoate can be leveraged to construct fused ring systems.

Flavones and Related Compounds: One important class of heterocyclic compounds derivable from benzoate (B1203000) precursors are flavones, which are known for their diverse biological activities, including antioxidant and anti-inflammatory properties. researchgate.netnih.gov The synthesis of flavones often involves the Baker-Venkataraman rearrangement, where a 2-hydroxyacetophenone (B1195853) is acylated with a substituted benzoyl chloride (which can be derived from the corresponding benzoate) and then cyclized. researchgate.net A general approach involves the condensation of a substituted acetophenone (B1666503) with a benzoate derivative. scispace.com For instance, a novel synthesis of flavones has been developed from 2-methoxybenzoic acids. researchgate.netscispace.com While the direct use of this compound is not specified, its structure is amenable to similar synthetic strategies for creating polychlorinated flavone (B191248) derivatives, which are of interest for their potential biological activities. The palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones, which can be prepared from substituted benzoates, also provides a versatile route to both flavones and flavanones. rsc.org

Quinolines: Quinolines are another critical class of nitrogen-containing heterocycles with a broad spectrum of applications, from antimalarial drugs to materials for organic electronics. scbt.com The synthesis of the quinoline (B57606) core can be achieved through various methods, such as the Friedländer synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org Although not a direct precursor in this specific reaction, substituted benzoates can be chemically transformed into the necessary intermediates. For example, the functional groups on this compound could be modified to generate a suitable precursor for quinoline synthesis, potentially leading to novel substituted quinoline scaffolds for biological screening. organic-chemistry.orgnih.govscirp.orgnih.gov

The following table summarizes the potential heterocyclic systems that could be synthesized from benzoate precursors.

| Heterocyclic System | General Synthetic Approach | Potential Application |

| Flavones | Baker-Venkataraman Rearrangement; Oxidative Cyclization | Pharmaceuticals, Antioxidants researchgate.netnih.gov |

| Quinolines | Friedländer Synthesis; Cyclization of substituted anilines | Pharmaceuticals, Materials Science scbt.comorganic-chemistry.org |

| Chromenes | Claisen Rearrangement/Cyclization of substituted phenols | Biologically active compounds mdpi.com |

Synthesis of Biologically Relevant Small Molecules and Potential Drug Candidates

The chlorinated methoxybenzoate scaffold is a key feature in several commercially important and biologically active molecules. The specific arrangement of substituents in this compound makes it a valuable intermediate for accessing complex target molecules.

Herbicide Synthesis: A compound with a very similar substitution pattern, 3,6-dichloro-2-methoxybenzoic acid, is the well-known herbicide Dicamba. wikipedia.orgnih.gov The synthesis of Dicamba involves the methylation of 3,6-dichlorosalicylic acid to form methyl 3,6-dichloro-2-methoxybenzoate, which is then hydrolyzed to the final product. google.comgoogle.com This process highlights the industrial relevance of chlorinated methoxybenzoate esters as direct precursors to widely used agrochemicals. The process for preparing this key intermediate has been the subject of significant research to improve yield and purity. google.comgoogle.comresearchgate.net

Pharmaceutical Synthesis: In the realm of pharmaceuticals, substituted benzoate esters are crucial building blocks. A notable example is the synthesis of Gefitinib, an anti-cancer drug used for treating non-small cell lung cancer. A novel synthetic route for Gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This starting material undergoes a series of reactions, including alkylation, nitration, reduction, and cyclization, to construct the complex quinazoline (B50416) core of the drug. mdpi.com This example underscores the strategic importance of the substituted benzoate motif in the synthesis of high-value, biologically active compounds. The specific chlorine and methoxy (B1213986) substitutions on this compound could be exploited to synthesize novel analogs of existing drugs or entirely new classes of potential therapeutic agents.

The table below details examples of biologically active molecules synthesized from related benzoate precursors.

| Target Molecule | Precursor Example | Biological Activity |

| Dicamba | Methyl 3,6-dichloro-2-methoxybenzoate | Herbicide wikipedia.orggoogle.com |

| Gefitinib | Methyl 3-hydroxy-4-methoxybenzoate | Anti-cancer (Tyrosine Kinase Inhibitor) mdpi.com |

Development of Novel Synthetic Routes and Reagents Utilizing Benzoate Scaffolds

The benzoate scaffold is not only a precursor to target molecules but also a platform for the development of new synthetic methodologies and reagents. The predictable reactivity of the ester and the possibility of functionalizing the aromatic ring make it an ideal system for methodological studies.

Benzoate esters are widely used as protecting groups for alcohols in multi-step organic synthesis due to their stability under various reaction conditions and the availability of reliable methods for their introduction and removal. organic-chemistry.org Research in this area focuses on developing milder and more efficient esterification and deprotection methods. For instance, new catalytic systems are being explored to facilitate the formation of benzoate esters under neutral conditions, which is crucial when working with sensitive substrates. beilstein-journals.orgjsynthchem.com

Furthermore, the substituted benzoate core can be used to create novel reagents. The electronic properties imparted by the chloro and methoxy groups on this compound can be harnessed to develop reagents with unique reactivity. For example, the development of 2-benzyloxy-1-methylpyridinium triflate as a neutral reagent for benzyl (B1604629) ether and ester synthesis showcases how a core structure can be activated to perform specific chemical transformations under mild conditions. beilstein-journals.org Research into the functionalization of the this compound scaffold could similarly lead to new reagents for specialized applications in organic synthesis. researchgate.net

Research into Environmentally Conscious Chemical Synthesis Methodologies

In recent years, there has been a significant push towards developing more environmentally friendly or "green" chemical processes. This includes the use of less hazardous solvents, renewable starting materials, and catalytic methods that reduce waste and energy consumption.

The synthesis of agrochemicals, including herbicides derived from benzoate precursors, is an area where green chemistry principles are being increasingly applied. Research focuses on replacing harsh reagents and solvents with more benign alternatives. researchgate.net For example, developing synthetic routes that utilize water as a solvent or employ biocatalysis can significantly reduce the environmental impact of chemical production.

In the context of synthesizing compounds like this compound and its derivatives, research into sustainable methodologies is highly relevant. This could involve exploring catalytic halogenation and methoxylation reactions that avoid stoichiometric waste or developing processes that use renewable resources. mdpi.comresearchgate.net The development of sustainable routes to key intermediates is a critical aspect of making the entire manufacturing process of pharmaceuticals and agrochemicals greener.

Future Research Directions and Unexplored Avenues

Advancements in Asymmetric Synthesis of Substituted Benzoates

The generation of chiral molecules is a cornerstone of modern medicinal chemistry, and the development of efficient asymmetric syntheses for substituted benzoates is an area of active investigation. While the direct asymmetric synthesis of a prochiral precursor to Methyl 3,5-dichloro-2-methoxybenzoate is not a primary focus, the broader field of asymmetric synthesis of substituted benzoates offers valuable insights.

One promising avenue is the use of chiral auxiliaries. For instance, L-(-)-menthol has been successfully employed as a chiral auxiliary for the enantiospecific synthesis of artificial glutamate (B1630785) analogs, enabling the separation of diastereomeric esters through chromatography. beilstein-journals.org This strategy could potentially be adapted for the resolution of racemic mixtures of more complex benzoic acid derivatives.

Furthermore, chiral phosphoric acids are emerging as powerful organocatalysts for a range of enantioselective transformations, including the synthesis of axially chiral compounds. nih.gov Research in this area could lead to the development of catalytic systems capable of desymmetrizing prochiral benzoic acid derivatives or facilitating kinetic resolutions of racemic mixtures with high enantioselectivity. The modular nature of peptidic organocatalysts also presents an opportunity for the design of catalysts tailored for specific substituted benzoates. unibo.it

Novel Catalytic Approaches to this compound Derivatization

The derivatization of the this compound scaffold is crucial for exploring its potential in various applications. Modern catalytic methods, particularly those focused on C-H functionalization, offer powerful tools for the late-stage modification of such complex molecules.

Transition metal-catalyzed C-H activation has become a prominent strategy for the functionalization of arenes. mdpi.comeurekaselect.com Palladium-catalyzed C-H halogenation, for example, has been shown to be effective for (hetero)benzoic acids, and the development of bifunctional bidentate pyridone ligands has made this technology more practical by eliminating the need for stoichiometric bases and expensive oxidants. acs.org Such methods could potentially be applied to introduce additional functionality onto the aromatic ring of this compound.

Copper-catalyzed C-H arylation of polycyclic aromatic hydrocarbons using aryliodonium salts has also been demonstrated, offering a precious-metal-free alternative for C-C bond formation. beilstein-journals.org The electron-deficient nature of the dichlorinated ring in this compound may influence the regioselectivity of such reactions, presenting an interesting area for investigation. Furthermore, leveraging polar reaction pathways for selective heterobenzylic C-H chlorination in related aromatic heterocycles showcases the potential for developing novel, non-radical-based functionalization strategies. researchgate.net

In-depth Mechanistic Studies of Select Transformations and Intermediates

A thorough understanding of reaction mechanisms is paramount for optimizing existing transformations and designing new synthetic routes. For this compound, several areas warrant deeper mechanistic investigation.

The role of the ortho-methoxy group in influencing reactivity is of particular interest. The neighboring group participation (NGP) effect has been observed in the gas-phase fragmentation of ortho-substituted benzoic acid/ester derivatives, leading to significant water or alcohol loss. nih.gov Understanding how this effect translates to solution-phase reactions could inform the design of selective transformations.

Computational studies, particularly using Density Functional Theory (DFT), are invaluable for elucidating reaction pathways. rsc.org Such studies can provide insights into the catalytic cycles of transition metal-catalyzed cross-coupling reactions involving polyhalogenated arenes, helping to predict site selectivity and optimize reaction conditions. chemistryjournals.netnih.govchemistryjournals.netresearchgate.net For instance, understanding the oxidative addition, transmetalation, and reductive elimination steps in detail can guide the development of more efficient catalysts for the derivatization of the this compound scaffold. chemistryjournals.netchemistryjournals.netresearchgate.net

Furthermore, computational modeling can be used to study the catalytic mechanism of enzymes like carboxylesterases, which hydrolyze ester bonds. nih.gov This could provide insights into the potential biological transformations of this compound and inform the design of more stable or more labile analogs.

Integration of Machine Learning for Predictive Chemistry in Benzoate (B1203000) Research

The advent of machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and reaction outcomes. For compounds like this compound, ML can be a powerful tool to navigate the complexities of its reactivity and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to polychlorinated aromatic compounds to predict their binding affinity to receptors and their toxicity. ijpsr.comoup.comnih.gov These models use molecular descriptors to establish a mathematical relationship between a compound's structure and its biological activity. Such approaches could be used to predict the potential biological effects of novel derivatives of this compound.

Machine learning models are also being developed to predict the regioselectivity of chemical reactions, such as electrophilic aromatic substitution. researchgate.netacs.orgchemrxiv.org These models, which can be trained on large datasets of experimental or computationally generated data, can predict the most likely site of reaction on a complex molecule, saving significant time and resources in synthetic planning. researchgate.netacs.org For halogenated aromatic compounds, ML models are being developed to predict their reactivity, which could be invaluable for designing synthetic routes to new derivatives of this compound. nih.govnih.govnih.gov

Exploration of New Chemical Space Based on the this compound Scaffold

The unique substitution pattern of this compound makes it an attractive starting point for the exploration of new chemical space in drug discovery and materials science. The presence of halogen atoms, for example, can significantly influence a molecule's properties, including its ability to form halogen bonds, which are increasingly recognized as important interactions in biological systems. nih.govpharmablock.com

Benzoic acid derivatives have shown a wide range of biological activities, and novel derivatives are continually being explored as potential therapeutic agents. nih.gov For instance, benzoic acid esters have been investigated as inhibitors of the BCL-2 protein in colorectal cancer. nih.gov The dichlorinated and methoxylated scaffold of this compound could serve as a foundation for the design of new compounds with unique pharmacological profiles.

Q & A

Q. What are the optimized synthetic routes for Methyl 3,5-dichloro-2-methoxybenzoate, and how do reaction conditions influence yield?

A stepwise approach involves selective methoxy and chloro substitution on the benzoate backbone. For example, triazine-based coupling (as in ) can be adapted by substituting vanillin with 2-methoxy-3,5-dichlorobenzoic acid derivatives. Key factors include:

- Temperature control : Lower temperatures (-35°C) minimize side reactions during halogenation steps .

- Catalyst selection : DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency in dichloro-functionalization .

- Purification : Column chromatography with gradients of dichloromethane (DCM) and ethyl acetate (EtOAc) effectively isolates the product .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR (e.g., DMSO-d) resolve methoxy (-OCH), ester (COOCH), and chlorine substituents. Chemical shifts for aromatic protons near electron-withdrawing groups (Cl, COOCH) typically appear downfield (~δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHClO) and isotopic patterns for chlorine .

- IR spectroscopy : Strong ester C=O stretches (~1720 cm) and methoxy C-O stretches (~1250 cm^{-1) are diagnostic .

Advanced Research Questions

Q. How can hydrogen bonding patterns and crystal packing of this compound be analyzed?

- Graph set analysis : Apply Etter’s rules () to classify hydrogen bonds (e.g., C=O⋯H or Cl⋯H interactions). For example, dimeric motifs (R(8)) may form via methoxy-oxygen interactions.

- SHELX refinement : Use SHELXL () to refine X-ray diffraction data. High-resolution data (<1.0 Å) enable precise localization of chlorine atoms and methoxy groups.

- Thermal ellipsoids : Analyze anisotropic displacement parameters to assess steric strain from bulky substituents .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Electronic effects : The electron-withdrawing ester and chlorine groups activate the aromatic ring for electrophilic substitution at the para position to methoxy.

- Leaving group ability : Chlorine’s electronegativity stabilizes transition states in SNAr (nucleophilic aromatic substitution) reactions. Kinetic studies using DIPEA as a base () can quantify activation barriers.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking agents like amines or thiols .

Q. How does this compound interact with biological targets, such as enzyme active sites?

- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding to acetolactate synthase (ALS), a herbicide target (). The dichloro motif may occupy hydrophobic pockets, while the ester group forms hydrogen bonds with catalytic residues.

- QSAR analysis : Correlate substituent electronegativity (Cl, OCH) with herbicidal activity using Hammett σ constants .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

- Personal protective equipment (PPE) : Use nitrile gloves and chemical-resistant lab coats to prevent dermal exposure ().

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates ().

- Storage : Keep in airtight containers under inert gas (N) to prevent hydrolysis of the ester group .